2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Overview
Description
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid, also known by its CAS number 26368-32-1, is a compound with a molecular weight of 205.26 . It is also known by the IUPAC name amino (1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid .
Synthesis Analysis
The synthesis of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid can be achieved starting from 1,2-dihydronaphthalene. The 1,2-dihydronaphthalene is initially converted into 1-tetralyl bromide with HBr. The bromide is then reacted with diethyl acetamidomalonate. After hydrolytic cleavage, the resulting alpha-amino acid is converted into the Boc-protected form under standard conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid: Comprehensive Analysis
Neuropharmacology
This compound is structurally related to 2-Aminotetralin (2-AT), which has been shown to inhibit the reuptake of serotonin and norepinephrine, suggesting potential applications in the treatment of neurological disorders such as depression and ADHD .
Drug Discovery
The rigid structure of compounds like 2-Aminotetralin, which is similar to 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid, makes them valuable in drug discovery for modeling and synthesizing new pharmacologically active molecules .
Molecular Docking Studies
Indole derivatives have been used in molecular docking studies for anti-HIV-1 activity. The structural similarity suggests that this compound could also be explored for such applications .
Synthetic Pathways
Research into synthetic pathways of related compounds can provide insights into the synthesis of complex organic molecules, which is crucial for pharmaceuticals and materials science .
Chemical Biology
Compounds with similar structures have found applications in chemical biology for bioconjugation and fluorescent imaging, indicating potential research uses for this compound as well .
Materials Science
The structural analogs of this compound have been used in materials science, suggesting possible applications in the development of new materials with specific properties .
Safety and Hazards
The compound is associated with the following hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid are currently unknown. This compound is a derivative of indole , a heterocyclic compound that is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Therefore, it’s possible that this compound may also interact with multiple targets.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid, may affect a wide range of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it may have a broad spectrum of biological activities .
properties
IUPAC Name |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDRVXBAMXIQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624822 | |
Record name | Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
CAS RN |
26368-32-1 | |
Record name | Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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